Cas no 106465-03-6 (4-iodo-2,6-dimethoxyphenol)
4-iodo-2,6-dimethoxyphenol structure
Product Name:4-iodo-2,6-dimethoxyphenol
Numero CAS:106465-03-6
MF:C8H9IO3
MW:280.059735059738
CID:1177167
PubChem ID:22485537
Update Time:2025-04-20
4-iodo-2,6-dimethoxyphenol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-iodo-2,6-dimethoxyphenol
- 4-hydroxy-l-iodo-3,5-dimethoxybenzene
- 2,6-dimethoxy-4-iodophenol
- CTK0G3325
- ACMC-20ma5v
- Phenol, 4-iodo-2,6-dimethoxy-
- SureCN4120491
- 4-hydroxy-l-iodo-3,5-dimethoxybenzene; 2,6-dimethoxy-4-iodophenol; CTK0G3325; ACMC-20ma5v; Phenol, 4-iodo-2,6-dimethoxy-; SureCN4120491;
- DTXSID70626079
- AHZBYPUCMFEWDO-UHFFFAOYSA-N
- 4-hydroxy-1-iodo-3,5-dimethoxybenzene
- EN300-7354035
- Z3244837967
- SCHEMBL4120491
- 106465-03-6
- ZB0347
-
- Inchi: 1S/C8H9IO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,1-2H3
- Chiave InChI: AHZBYPUCMFEWDO-UHFFFAOYSA-N
- Sorrisi: IC1C=C(C(=C(C=1)OC)O)OC
Proprietà calcolate
- Massa esatta: 279.95917
- Massa monoisotopica: 279.95964g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 128
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 38.7Ų
Proprietà sperimentali
- PSA: 38.69
- LogP: 2.01400
4-iodo-2,6-dimethoxyphenol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7354035-0.05g |
4-iodo-2,6-dimethoxyphenol |
106465-03-6 | 95.0% | 0.05g |
$168.0 | 2025-02-20 | |
| Enamine | EN300-7354035-0.1g |
4-iodo-2,6-dimethoxyphenol |
106465-03-6 | 95.0% | 0.1g |
$252.0 | 2025-02-20 | |
| Enamine | EN300-7354035-0.25g |
4-iodo-2,6-dimethoxyphenol |
106465-03-6 | 95.0% | 0.25g |
$361.0 | 2025-02-20 | |
| Enamine | EN300-7354035-0.5g |
4-iodo-2,6-dimethoxyphenol |
106465-03-6 | 95.0% | 0.5g |
$569.0 | 2025-02-20 | |
| Enamine | EN300-7354035-1.0g |
4-iodo-2,6-dimethoxyphenol |
106465-03-6 | 95.0% | 1.0g |
$728.0 | 2025-02-20 | |
| Enamine | EN300-7354035-2.5g |
4-iodo-2,6-dimethoxyphenol |
106465-03-6 | 95.0% | 2.5g |
$1428.0 | 2025-02-20 | |
| Enamine | EN300-7354035-5.0g |
4-iodo-2,6-dimethoxyphenol |
106465-03-6 | 95.0% | 5.0g |
$2110.0 | 2025-02-20 | |
| Enamine | EN300-7354035-10.0g |
4-iodo-2,6-dimethoxyphenol |
106465-03-6 | 95.0% | 10.0g |
$3131.0 | 2025-02-20 | |
| Aaron | AR0092G5-50mg |
4-iodo-2,6-dimethoxyphenol |
106465-03-6 | 95% | 50mg |
$256.00 | 2025-02-14 | |
| Aaron | AR0092G5-100mg |
4-iodo-2,6-dimethoxyphenol |
106465-03-6 | 95% | 100mg |
$372.00 | 2025-02-14 |
4-iodo-2,6-dimethoxyphenol Letteratura correlata
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
106465-03-6 (4-iodo-2,6-dimethoxyphenol) Prodotti correlati
- 25245-29-8(5-Iodo-1,2,3-trimethoxybenzene)
- 5460-32-2(4-Iodo-1,2-dimethoxybenzene)
- 203861-62-5(4-Iodo-2-methoxyphenol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso